Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate

Medicinal chemistry GPCR antagonist design Spirocyclic building blocks

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate (CAS 920023-55-8) is a spirocyclic scaffold comprising a 2,3-dihydro-isoindole ring fused via a quaternary carbon to an N-Boc-protected piperidine. This architecture offers a rigid three-dimensional framework that is conformationally constrained relative to linear analogs, a feature prized in fragment-based drug discovery and diversity-oriented synthesis.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 920023-55-8
Cat. No. B2803443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate
CAS920023-55-8
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CN2
InChIInChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)14-7-5-4-6-13(14)12-18-17/h4-7,18H,8-12H2,1-3H3
InChIKeyZXEHOZNMWWBHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate: A Modular Spirocyclic Building Block for Targeted Library Synthesis


Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate (CAS 920023-55-8) is a spirocyclic scaffold comprising a 2,3-dihydro-isoindole ring fused via a quaternary carbon to an N-Boc-protected piperidine. This architecture offers a rigid three-dimensional framework that is conformationally constrained relative to linear analogs, a feature prized in fragment-based drug discovery and diversity-oriented synthesis [1]. As an intermediate rather than a final bioactive entity, its primary differentiation for procurement lies in its regiochemistry and orthogonal protection strategy—the Boc group at the piperidine 1'-position enables selective amine liberation for subsequent functionalization while leaving the 2,3-dihydroisoindole nitrogen (position 2) available for independent derivatization [2], a synthetic flexibility not equally accessible across all spirocyclic building blocks in this series.

Registry of Spiro[isoindole-piperidine] Building Blocks: Why the Boc-Protected 1,4'-Spiro System Cannot Be In-Class Substituted


The spiro[isoindole-piperidine] chemical space encompasses distinct regioisomeric series—including the 1,2'-spiro, 1,3'-spiro, and isoquinoline 1,4'-spiro analogs—each presenting a different spatial orientation of the amine vectors, while the 2,3-dihydro-3-oxo analog introduces a metabolic liability common to oxindole (lactam) substructures [1][2]. Substituting one building block for another within this class irreversibly commits the subsequent synthetic route to a different regioisomeric output; the 1'-Boc configuration on the 1,4'-spiro[isoindole-1,4'-piperidine] framework is the direct and exclusive precursor to the GnRH antagonist chemotype advanced in multiple pharmaceutical patents, and interchange with the 3,4-dihydroisoquinoline regioisomer or N-unprotected spiro[indoline-3,4'-piperidine] analogs interrupts this specific patent-enabled trajectory [3].

Procurement-Relevant Differentiation Evidence: Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate vs. Closest Analogs


Regiochemical Differentiation Enables Specific GPCR Antagonist Pharmacophore Access

The 1,4'-spiro junction positions the piperidine nitrogen and isoindoline nitrogen at a defined angle and distance, which is structurally prerequisite for the GnRH antagonist pharmacophore. Substitution with the indoline-3,4'-piperidine regioisomer alters the vector, leading to compounds documented as GPCR ligands for a different receptor subfamily (e.g., H3 or NPY Y5) rather than GnRH [1][2]. Specifically, while the 3-oxo analog on the same 1,4'-spiro system yields an H3 inverse agonist with IC50 = 53 nM, the GnRH antagonist patent family explicitly requires the 2,3-dihydro (non-oxo) isoindole ring system with the Boc-protected piperidine for the core scaffold [1][3].

Medicinal chemistry GPCR antagonist design Spirocyclic building blocks

Orthogonal Nitrogen Protection Strategy: Boc on Piperidine, Free Isoindoline for Divergent Derivatization

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate positions the Boc protecting group exclusively on the piperidine nitrogen, leaving the 2,3-dihydroisoindoline NH (position 2) unprotected and available for immediate alkylation, acylation, or sulfonylation. In contrast, the N-Boc-piperidine analog without the free isoindoline NH requires additional deprotection/re-protection cycles, while the N-Cbz analog (e.g., benzyl 2-methyl-3-oxo-2,3-dihydro-1'H-spiro[isoindole-1,4'-piperidine]-1'-carboxylate) utilizes hydrogenolysis-labile protection, incompatible with catalytic hydrogenation steps common in medicinal chemistry reduction sequences [1][2]. This orthogonal protection profile reduces the step count by at least one synthetic operation when compared to building blocks requiring an NH liberation step prior to functionalization.

Protecting group strategy Parallel synthesis Medicinal chemistry workflow

Calculated Lipophilicity Across Spiro[isoindole-piperidine] Building Blocks: Implications for Downstream ADME Optimization

Predicted LogP values allow rational building block selection prior to synthesis. Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate has a predicted LogP of approximately 3.28 (ACD/Labs) [1]. By comparison, the 2-methyl-2,3-dihydrospiro[isoindole-1,4'-piperidine] (CAS 920023-58-1), which lacks the Boc group and has a pre-alkylated isoindoline nitrogen, has a lower molecular weight (202.30 g/mol) and a substantially lower predicted LogP (estimated ~1.8) . The Boc-protected building block thus provides a more lipophilic starting point, which is advantageous when designing CNS-penetrant candidates requiring higher LogP, while still being amenable to polarity adjustment through subsequent N-deprotection or functionalization.

Drug-likeness In silico ADME Early-stage property optimization

Established Synthetic Accessibility: Documented Boc Protection Efficiency Benchmark

The synthetic accessibility of N-Boc-spiropiperidine systems is well-established in the primary literature. In the synthesis of analogous 1'-H-spiro(indoline-3,4'-piperidine) derivatives, selective N-Boc protection of the piperidine nitrogen proceeds with 90% isolated yield, whereas N-Cbz protection of the same system is achieved with 85% yield [1]. The Boc strategy offers not only a higher yield but also simpler work-up conditions (avoiding the extraction and chromatographic challenges associated with Cbz removal byproducts). For the related spirooxindole building block 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, an overall 35% yield over eight steps without chromatographic purification has been reported [2], demonstrating the scalability potential of Boc-protected spirocyclic intermediates.

Process chemistry Scale-up feasibility Boc protection efficiency

Application Scenarios for Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate in Drug Discovery and Chemical Biology


GnRH Receptor Antagonist Lead Optimization Programs

This building block serves as the direct precursor to spiroindoline-based GnRH receptor antagonists, as specified in Bayer's patent family (WO2008024497A2) [1]. The 1,4'-spiro junction with a 2,3-dihydro (non-oxo) isoindoline core is an explicit structural requirement in the patent's Markush claims. Procurement supports medicinal chemistry teams synthesizing focused libraries of GnRH antagonists for endometriosis and uterine fibroid indications; substituting the isoquinoline regioisomer or the 3-oxo analog would divert the project into a different patent landscape entirely.

Parallel Library Synthesis Exploiting Orthogonal Nitrogen Functionalization

The free isoindoline NH (position 2) permits direct diversification via alkylation, acylation, reductive amination, or sulfonylation without affecting the Boc-protected piperidine, enabling true parallel library synthesis without iterative deprotection cycles [2]. This orthogonal protection—a documented synthetic advantage (90% Boc protection efficiency on analogous scaffolds) [2]—makes it ideal for high-throughput medicinal chemistry workflows where reducing synthetic steps per analog directly correlates with increased library throughput and lower cost per compound.

CNS-Penetrant Probe and Lead Design Leveraging Predicted Lipophilicity

With a predicted LogP of approximately 3.28 [3], the building block occupies an optimal lipophilicity window for CNS drug design (LogP 2–5). When elaborated into final compounds, the scaffold is expected to retain sufficient passive permeability for blood-brain barrier penetration, whereas building blocks with lower LogP (e.g., the 2-methyl analog, estimated LogP ~1.8) may require additional lipophilic appendages to reach the CNS drug-like property space. Procurement supports CNS discovery programs (e.g., GPCR modulators for neurological indications) where balanced physicochemical properties are critical from the outset.

Scalable Spirocyclic Intermediate for Preclinical Candidate Synthesis

Based on literature precedence for the scalability of Boc-protected spirocyclic oxindole analogs—achieving 35% overall yield over eight steps with no chromatographic purification [4]—this building block is suitable for gram-to-kilogram scale-up for preclinical candidate advancement. The documented efficiency of Boc introduction (90% yield [2]) and the avoidance of chromatographic purification (demonstrated for related spirocycles [4]) lower the technical and cost barriers to scaling, making procurement from suppliers offering bulk quantities a rational choice for teams advancing leads toward IND-enabling studies.

Quote Request

Request a Quote for Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.